molecular formula C11H16N2O3 B2453843 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361658-12-8

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2453843
CAS No.: 2361658-12-8
M. Wt: 224.26
InChI Key: KKDLTKHFJXGNGX-UHFFFAOYSA-N
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Description

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a morpholine ring, an azetidine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of morpholine with an appropriate azetidine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the azetidine ring. The propenone moiety is introduced through a subsequent reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the propenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or propenone derivatives.

Scientific Research Applications

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: Shares the azetidine ring and propenone moiety but lacks the morpholine ring.

    3-Allylazetidin-2-one: Similar structure with an allyl group instead of the morpholine ring.

    3-(Buta-1,3-dien-1-yl)azetidin-2-one: Contains a butadiene moiety instead of the morpholine ring.

Uniqueness

1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-[3-(morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-10(14)13-7-9(8-13)11(15)12-3-5-16-6-4-12/h2,9H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDLTKHFJXGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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